Cas no 658-91-3 (3-(trifluoromethoxy)benzamide)

3-(Trifluoromethoxy)benzamide is a fluorinated aromatic amide compound characterized by the presence of a trifluoromethoxy (–OCF₃) substituent on the benzene ring. This structural feature imparts enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group contributes to improved bioavailability and resistance to enzymatic degradation, which is advantageous in the development of bioactive molecules. The compound’s high purity and well-defined chemical properties ensure reproducibility in synthetic applications. Its utility extends to serving as a building block for the synthesis of more complex derivatives, particularly in the design of compounds targeting CNS and inflammatory pathways.
3-(trifluoromethoxy)benzamide structure
3-(trifluoromethoxy)benzamide structure
Product Name:3-(trifluoromethoxy)benzamide
CAS No:658-91-3
MF:C8H6F3NO2
MW:205.133952617645
MDL:MFCD00041512
CID:82933
PubChem ID:522189
Update Time:2025-05-24

3-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-(trifluoromethoxy)benzamide
    • 3-Trifluormethoxy-benzoesaeure-amid
    • 3-Trifluoromethoxy-benzamide
    • MFCD00041512
    • FT-0613900
    • DTXSID60334878
    • AKOS005207125
    • 658-91-3
    • JS-4218
    • CHEMBL457051
    • CS-0107221
    • D76709
    • N-BOC-3-(HYDROXYMETHYL)PYRROLIDINE-1-CARBOXYLATE
    • SCHEMBL711132
    • A835265
    • DB-021752
    • MDL: MFCD00041512
    • Inchi: 1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13)
    • InChI Key: RRANUIMYSXUNCN-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(C(N)=O)=C1)(F)F
    • BRN: 2645012

Computed Properties

  • Exact Mass: 205.03500
  • Monoisotopic Mass: 205.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.3A^2

Experimental Properties

  • Color/Form: White solid
  • Density: 1.381
  • Melting Point: 115-117°C
  • Boiling Point: 233.8°C at 760 mmHg
  • Flash Point: 95.2°C
  • Refractive Index: 1.481
  • PSA: 52.32000
  • LogP: 2.38440
  • Solubility: Insoluble in water

3-(trifluoromethoxy)benzamide Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

3-(trifluoromethoxy)benzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(trifluoromethoxy)benzamide Pricemore >>

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Additional information on 3-(trifluoromethoxy)benzamide

Professional Introduction to Compound with CAS No. 658-91-3 and Product Name: 3-(trifluoromethoxy)benzamide

The compound with the CAS number 658-91-3 is a chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. Its product name, 3-(trifluoromethoxy)benzamide, provides a concise yet informative description of its molecular structure, which includes a benzamide core substituted with a trifluoromethoxy group. This particular structural feature makes it a compound of interest for various applications, particularly in the development of novel therapeutic agents.

Benzamides are a class of amides derived from benzoic acid, and they have been widely explored for their pharmacological properties. The introduction of a trifluoromethoxy group at the 3-position of the benzamide moiety introduces unique electronic and steric properties that can influence the compound's biological activity. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, making it a valuable substituent in drug design.

Recent research in the field of medicinal chemistry has highlighted the potential of 3-(trifluoromethoxy)benzamide as a lead compound for the development of new drugs. Studies have demonstrated that this compound exhibits promising biological activity in several disease models. For instance, it has shown inhibitory effects on certain enzymes and receptors that are implicated in inflammatory and infectious diseases. The ability of 3-(trifluoromethoxy)benzamide to interact with these targets suggests its potential as a therapeutic agent.

The structural features of 3-(trifluoromethoxy)benzamide make it an attractive candidate for further optimization. The trifluoromethoxy group not only enhances the compound's bioavailability but also provides a handle for further chemical modification. This allows researchers to fine-tune the biological activity of the compound by introducing additional substituents or by modifying existing functional groups.

In addition to its pharmaceutical applications, 3-(trifluoromethoxy)benzamide has also been explored in other areas of chemical research. Its unique electronic properties make it a useful building block for the synthesis of more complex molecules. Researchers have utilized this compound in the development of novel materials and catalysts, demonstrating its versatility beyond traditional pharmaceutical applications.

One of the most exciting aspects of 3-(trifluoromethoxy)benzamide is its potential for further discovery. As our understanding of biological systems continues to evolve, new therapeutic targets are being identified that may be amenable to treatment with this compound or its derivatives. The ongoing research in this area holds promise for the development of new treatments for a wide range of diseases.

The synthesis and characterization of 3-(trifluoromethoxy)benzamide have been subjects of numerous scientific studies. These studies have not only provided insights into its chemical properties but also have laid the groundwork for its future use in drug development. The methodologies developed for its synthesis can be adapted for the production of other related compounds, further expanding its utility in medicinal chemistry.

The safety and efficacy of any pharmaceutical compound are paramount, and 3-(trifluoromethoxy)benzamide has undergone rigorous testing to ensure its suitability for therapeutic use. Preclinical studies have evaluated its pharmacokinetic profile, toxicity, and potential side effects. These studies have provided valuable data that will inform future clinical trials and help determine whether this compound can be safely used in humans.

The future prospects for 3-(trifluoromethoxy)benzamide are bright, thanks to ongoing research and development efforts. As new technologies and methodologies emerge, our ability to harness the potential of this compound will continue to grow. Whether it is used as a lead compound or as part of a larger drug cocktail, 3-(trifluoromethoxy)benzamide represents an important step forward in the quest for new treatments.

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